Succinylcholine chloride dihydrate
Overview
Description
Synthesis Analysis
The synthesis of succinylcholine (SUX) and its derivatives involves multi-step chemical processes. For instance, SUX-d18, a deuterated analog of SUX, is synthesized from ethanolamine and iodomethane-d3 through a quaternization step to form choline-d9, which is then esterified with succinyldichloride to yield SUX-d18. This process highlights the complexity and specificity required in synthesizing such compounds for analytical purposes, especially in mass spectrometric analyses (Kuepper, Musshoff, & Madea, 2007).
Molecular Structure Analysis
The molecular structure of succinylcholine chloride dihydrate is characterized by its quaternary ammonium groups. This structure is responsible for its mechanism of action as a muscle relaxant, binding to nicotinic receptors at the neuromuscular junction similarly to acetylcholine but with a prolonged effect due to its resistance to acetylcholinesterases, leading to sustained depolarization and subsequent muscle relaxation (Omrany, 2020).
Chemical Reactions and Properties
Succinylcholine chloride dihydrate's reactivity and stability are influenced by its storage conditions. Studies have shown that its degradation rate varies significantly with temperature, highlighting the importance of proper storage to maintain its efficacy (Adnet et al., 2007).
Physical Properties Analysis
The physical properties of succinylcholine chloride dihydrate, such as solubility and melting point, are pivotal in its application and effectiveness in medical settings. These properties are determined by its molecular structure and influence how it is handled, administered, and stored in clinical environments.
Chemical Properties Analysis
The chemical properties, including the compound's reactivity with other substances, its stability under various conditions, and its degradation pathways, are essential for understanding its behavior in biological systems and analytical settings. For instance, the development of a potentiometric thread-based method for the in-field detection of succinylcholine showcases innovative approaches to forensic analysis, highlighting the compound's chemical properties and potential for rapid diagnostic applications (Ong et al., 2023).
Scientific Research Applications
Wildlife Management
Succinylcholine chloride has been used in wildlife management, particularly for the immobilization of various animal species. For instance, it was effective in immobilizing white-tailed deer, with the addition of hyaluronidase to the drug shortening its latent period, facilitating capture (Allen, 1970). Similarly, it has been utilized for immobilizing North American elk (Flook, Robertson, Hermanrude, & Buechner, 1962) and black bears (Rogers, Stowe, & Erickson, 1976). It has also been tested on captive wild animals, showing variability in drug dose requirements across species (Heuschele, 1961).
Medical Applications
In medical research, succinylcholine chloride has been studied for its role in facilitating surgical procedures. For example, it has been used as a muscle relaxant during the placement of hip joint prostheses, aiding in the reduction of the femoral head after placement of the upper femoral prosthesis (Martin, Kraft, & Hampton, 1954). Additionally, it has been explored for use in endotracheal intubation in emergency departments (Thompson, Fish, & Ruiz, 1982).
Biochemical Effects and Mechanisms of Action
Succinylcholine's mechanism of action and its biochemical effects have been a subject of study. Its effects on human muscular and neuronal nicotinic acetylcholine receptors have been investigated to understand its clinical advantages and mechanism within the human nicotinic cholinergic receptor system (Jonsson et al., 2006). Also, its biochemical effects in mechanically ventilated horses anesthetized with halothane in oxygen were studied, revealing slight but statistically insignificant increases in certain enzymes (Benson, Hartsfield, Manning, & Thurmon, 1980).
Stability and Storage
Research has also been conducted on the stability of succinylcholine chloride injection, examining its stability under a wide variety of conditions, including different temperatures and light exposures (Schmutz & Mühlebach, 1991).
Safety And Hazards
Succinylcholine chloride dihydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed . Personal protective equipment/face protection should be worn when handling this substance . It should not get in eyes, on skin, or on clothing . Dust formation should be avoided and it should only be used under a chemical fume hood . It should not be breathed in (dust, vapor, mist, gas) and should not be ingested . If swallowed, immediate medical assistance should be sought .
properties
IUPAC Name |
trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dichloride;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O4.2ClH.2H2O/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;;;/h7-12H2,1-6H3;2*1H;2*1H2/q+2;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSBEIRFVXGRPR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.O.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976488 | |
Record name | Succinylcholine chloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Succinylcholine chloride dihydrate | |
CAS RN |
6101-15-1 | |
Record name | Succinylcholine chloride dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinylcholine chloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUCCINYLCHOLINE CHLORIDE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L0S1G435E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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